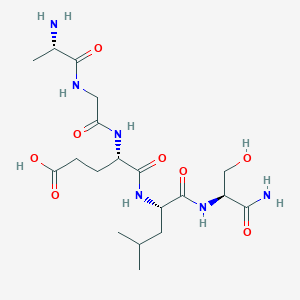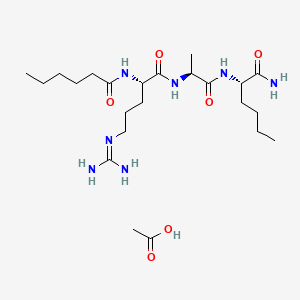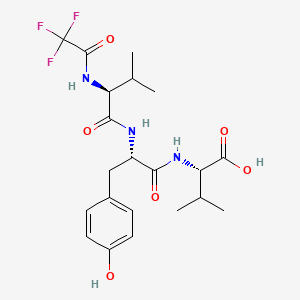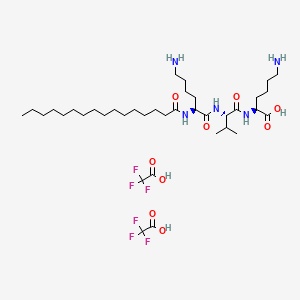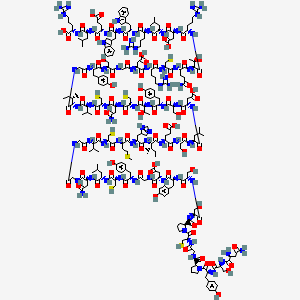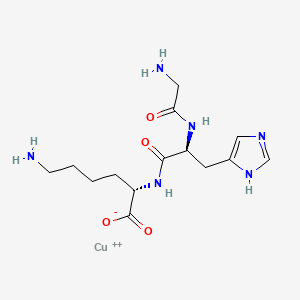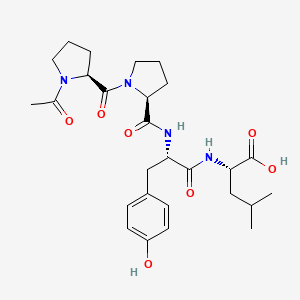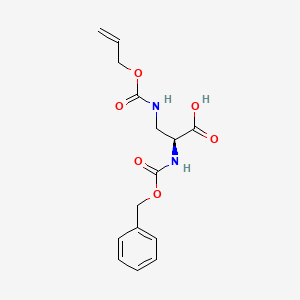
N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid” is a compound with the IUPAC name (2S)-3-{[(allyloxy)carbonyl]amino}-2-{[(benzyloxy)carbonyl]amino}propanoic acid . It is a white crystalline powder and is an important building block for the synthesis of peptides containing DAP residues .
Synthesis Analysis
The synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, a similar compound, has been reported. The synthesis starts from commercially available N(alpha)-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to establish the beta-nitrogen .Molecular Structure Analysis
The molecular weight of this compound is 503.64 . The InChI code is 1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 169-175°C . It is hygroscopic and should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Protection Strategies
- The Mitsunobu reaction has been employed to synthesize orthogonally protected α,β-diaminopropionic acids with good yields. Specifically, the N-trityl group was replaced with an allyloxycarbonyl (alloc) group to achieve more stable derivatives (Kelleher & ó Proinsias, 2007).
- Research on meso-2,6-Diaminopimelic Acid (DAP) and its derivatives highlighted the utility of these compounds in synthesizing peptidoglycan components. Different protective groups, including benzyloxycarbonyl and allyloxycarbonyl, facilitated the construction of complex molecules (Gao, Lane-Bell, & Vederas, 1998).
Applications in Peptide Synthesis
- N-alpha-Boc2-N-beta-Cbz-2,3-diaminopropionic acid was efficiently synthesized starting from commercially available compounds. This synthesis is vital for probing protein functions, showcasing the importance of precise amino acid protection in bioorganic chemistry (Englund, Gopi, & Appella, 2004).
- The development of N-terminal 2,3-diaminopropionic acid (Dap) peptides demonstrated their efficacy as scavengers to inhibit advanced glycation endproduct (AGE) formation, a significant concern in diabetic complications and aging. This research underscores the biochemical applications of these compounds in therapeutic interventions (Sasaki et al., 2009).
Utility in Organic and Medicinal Chemistry
- Studies have shown the versatility of diaminopropionic acid derivatives in synthesizing analogs and intermediates critical for pharmaceutical development. For instance, their role in the selective inhibition of enzymes like cathepsins highlights their potential in designing novel therapeutics (Altmann et al., 2002).
- The synthesis of orthogonally protected amino acids, such as those derived from 2,3-diaminopropionic acid, is crucial for the preparation of peptides with specific biological activities. These synthetic strategies enable the exploration of new drug candidates and biomaterials (Temperini et al., 2020).
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKKBXBABTQKZ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)
